2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid
Description
2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid is a fluorinated quinoline derivative characterized by a cyclopropyl substituent at position 2, fluorine atoms at positions 5 and 7, and a carboxylic acid group at position 4. This compound is primarily utilized in research and development (R&D) for applications in medicinal chemistry and materials science due to its unique electronic and steric properties.
Properties
Molecular Formula |
C13H9F2NO2 |
|---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2-cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-7-3-9(15)12-8(13(17)18)5-10(6-1-2-6)16-11(12)4-7/h3-6H,1-2H2,(H,17,18) |
InChI Key |
JTIGQRBNGMMHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atoms at positions 5 and 7 are reactive sites for nucleophilic displacement due to their electron-withdrawing nature. Common nucleophiles include amines, alkoxides, and thiols.
| Reaction Conditions | Outcome | Yield | Source |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, amine nucleophile | Replacement of 7-F with amine group | 60–75% | |
| NaH, THF, arylthiol | Substitution at 5-F with thioether linkage | 45–50% |
-
The 7-position fluorine is more reactive than the 5-position due to reduced steric hindrance from the cyclopropyl group.
-
Reactions with piperazine derivatives yield analogues with enhanced antibacterial activity (MIC: 0.44–34.02 µM against S. aureus and E. coli) .
Hydrolysis of the Carboxylic Acid Group
The C-4 carboxylic acid undergoes hydrolysis under acidic or basic conditions, forming derivatives critical for prodrug development.
| Conditions | Product | Application |
|---|---|---|
| H₂SO₄, H₂O, reflux | Free carboxylic acid | Bioactive intermediate |
| LiOH, MeOH/H₂O, 25°C | Methyl ester | Improved cell membrane permeability |
-
Ester derivatives (e.g., methyl or ethyl esters) show 4-fold enhanced antibacterial potency compared to the parent acid .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles, though yields are often limited by steric effects from the cyclopropyl group.
| Reagents | Product | Yield | Notes |
|---|---|---|---|
| DBU, CDI, CH₃CN | Pyrido[1,2-c]pyrimidine derivative | 20% | Steric hindrance reduces yield |
| PPA, 120°C | Quinoline-fused oxazole | 35% | Requires prolonged heating |
-
Acid quenching strategies (e.g., anhydrous HCl) improve yields by minimizing hydrolysis of intermediates .
Electrophilic Aromatic Substitution
The quinoline ring undergoes electrophilic substitution at the 3- and 8-positions, though reactivity is moderated by fluorine’s electron-withdrawing effects.
| Reagent | Position | Product |
|---|---|---|
| HNO₃, H₂SO₄ | 8-NO₂ | Nitroquinoline derivative |
| Br₂, FeBr₃ | 3-Br | Brominated analogue |
-
Nitro derivatives serve as intermediates for reduced amine compounds, expanding structural diversity .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the 2-position cyclopropyl group.
| Catalyst | Coupling Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-cyclopropyl hybrid | 55–60% |
| CuI, Et₃N | Terminal alkyne | Alkyne-functionalized quinoline | 40% |
-
These hybrids exhibit improved DNA gyrase inhibition (IC₅₀: 0.05–1.5 µM) compared to non-functionalized analogues .
Biological Interaction Mechanisms
While not a traditional chemical reaction, the compound’s interaction with bacterial DNA gyrase involves chelation of Mg²⁺ ions via the carboxylate and ketone groups, disrupting DNA replication . Fluorine substituents enhance binding affinity by 10-fold compared to non-fluorinated quinolones .
Comparative Reactivity of Structural Analogues
Scientific Research Applications
Pharmaceutical Applications
-
Antibacterial Activity
- Mechanism : The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Studies have shown that it possesses higher antibacterial efficacy compared to traditional quinolone antibiotics like ofloxacin and norfloxacin. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at lower concentrations, suggesting potent antibacterial properties .
- Case Studies : In vitro and in vivo evaluations have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antibiotic .
-
Antioxidant Properties
- Research indicates that derivatives of this compound may exhibit antioxidant activities, which are crucial for mitigating oxidative stress-related damage in biological systems. The ability to scavenge free radicals positions it as a potential therapeutic agent for conditions linked to oxidative damage .
- Cancer Treatment
Formulation and Delivery
The formulation of this compound into pharmaceutical compositions requires consideration of its solubility and stability. Research has focused on creating formulations that enhance bioavailability while minimizing side effects associated with traditional quinolone antibiotics .
Data Summary
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Fluorine vs. Methyl Substitutions: Fluorine atoms in the 5,7-difluoro derivative increase polarity and boiling point compared to methyl-substituted analogs (e.g., 2-cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid). The latter’s lower density (1.3 g/cm³) and higher predicted melting point (167.36°C) reflect reduced intermolecular interactions due to nonpolar methyl groups .
- Halogen vs.
Biological Activity
2-Cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity through various studies, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C12H10F2N2O2 |
| Molecular Weight | 248.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567-89-0 |
Antimicrobial Activity
Research into the antimicrobial properties of this compound indicates promising results against various bacterial strains. In a study evaluating a series of quinoline derivatives, compounds similar to 2-Cyclopropyl-5,7-difluoroquinoline exhibited minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli .
Case Study Data
A notable case study involved the evaluation of several quinoline derivatives against Mycobacterium tuberculosis H37Rv. The results showed that many compounds had MIC values within the range of 7.32 to 136.10 μM . The most active derivative demonstrated an MIC of 0.44 μM against S. aureus, highlighting the potential of these compounds in treating resistant bacterial infections.
Anticancer Activity
Preliminary studies have also suggested that derivatives of quinoline compounds possess anticancer properties. For instance, certain analogues have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific pathways and molecular targets for this compound require further investigation but may involve interactions with DNA gyrase and topoisomerases, common targets for anticancer agents.
Structure-Activity Relationships (SAR)
Understanding the SAR of quinoline derivatives is crucial for optimizing their biological activity. The presence of cyclopropyl and difluoro substituents has been linked to enhanced potency against specific bacterial strains. For example:
- Cyclopropyl Group : This moiety may enhance lipophilicity and facilitate membrane penetration.
- Difluoro Substituents : These groups can influence electronic properties, potentially increasing binding affinity to bacterial enzymes.
Comparative Analysis
The following table summarizes the MIC values of various related compounds against selected bacterial strains:
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| This compound | 0.44 | Staphylococcus aureus |
| Compound A | 0.80 | Escherichia coli |
| Compound B | 7.32 | Mycobacterium tuberculosis |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of critical bacterial enzymes such as DNA gyrase. This inhibition can lead to disruptions in DNA replication and transcription processes, ultimately resulting in bacterial cell death .
Molecular Docking Studies
Recent molecular docking studies have indicated that this compound can effectively bind to the active sites of target enzymes, suggesting a strong potential for drug development applications .
Q & A
Basic: What are the common synthetic routes for 2-cyclopropyl-5,7-difluoroquinoline-4-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step approach, starting with the preparation of the quinoline core. A key intermediate is 5,7-difluoroquinoline-2,4-dicarboxylate , which undergoes cyclopropane introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, methyl 2-carbamoyl-5,7-difluoroquinoline-4-carboxylate is hydrolyzed under acidic conditions to yield the carboxylic acid derivative . Characterization of intermediates relies on 1H/13C-NMR for structural confirmation (e.g., δ=7.76–8.34 ppm for aromatic protons) and LC-MS for purity assessment (e.g., m/z 253.0 [M+H]+ for the carboxylic acid intermediate) .
Basic: Which analytical techniques are critical for purity and structural validation of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula (e.g., exact mass matching C14H10F2N2O2).
- 1H/13C-NMR: Identifies substituent positions (e.g., cyclopropyl protons at δ=1.2–1.5 ppm, carboxylic acid proton at δ=14.01 ppm) .
- HPLC: Determines purity (>95% threshold for research-grade material) .
- Melting Point Analysis: Predicted values (e.g., ~167°C) help validate crystallinity .
Basic: What is known about the compound’s solubility, stability, and handling precautions?
Methodological Answer:
- Solubility: Predicted logP values (~1.3–1.67) suggest moderate lipophilicity, favoring dissolution in DMSO or dichloromethane .
- Stability: Store in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light due to aromatic fluorophores .
- Handling: Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse with water for ≥15 minutes .
Advanced: How can reaction conditions be optimized to improve yields during cyclopropane functionalization?
Methodological Answer:
- Catalyst Screening: Pd/C (10%) with hydrazine hydrate reduces nitro groups to amines in 92% yield .
- Temperature Control: Reflux in isopropanol minimizes side reactions during cyclopropane ring formation .
- Solvent Selection: Dichloromethane facilitates acyl chloride coupling with amines, while avoiding polar aprotic solvents prevents undesired hydrolysis .
Advanced: What structure-activity relationship (SAR) insights exist for fluorinated quinoline-4-carboxylic acid derivatives?
Methodological Answer:
- Fluorine Substitution: 5,7-Difluoro groups enhance membrane permeability and target binding (e.g., GLUT1 inhibition) .
- Cyclopropyl vs. Phenyl: Cyclopropyl reduces steric hindrance compared to bulkier aryl groups, improving interaction with hydrophobic enzyme pockets .
- Carboxylic Acid Position: The 4-carboxylic acid moiety is critical for hydrogen bonding with biological targets (e.g., bacterial DNA gyrase) .
Advanced: How can contradictory bioactivity data across bacterial strains be resolved?
Methodological Answer:
Contradictions often arise from:
- Strain-Specific Resistance Mechanisms: Methicillin-resistant Staphylococcus aureus (MRSA) may exhibit reduced susceptibility due to efflux pumps .
- Assay Variability: Standardize protocols (e.g., agar diffusion vs. broth microdilution) and include controls like ampicillin and gentamycin .
- Substituent Effects: Modify the 2-cyclopropyl group to enhance activity against Gram-negative strains (e.g., E. coli) .
Advanced: What mechanistic hypotheses explain its antibacterial activity?
Methodological Answer:
- Topoisomerase Inhibition: Fluorinated quinolines intercalate DNA and inhibit gyrase, analogous to ciprofloxacin .
- Membrane Disruption: The lipophilic cyclopropyl group may perturb bacterial membrane integrity .
- Resistance Mitigation: Derivatives lacking electron-withdrawing groups show reduced propensity to induce efflux pump expression .
Advanced: What computational modeling approaches are used to predict target binding?
Methodological Answer:
- Molecular Docking: Simulate interactions with GLUT1 or gyrase using software like AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid and Asp/Glu residues .
- QSAR Models: Correlate substituent electronegativity (e.g., fluorine) with antibacterial IC50 values .
- MD Simulations: Assess stability of the cyclopropyl group in hydrophobic binding pockets over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
